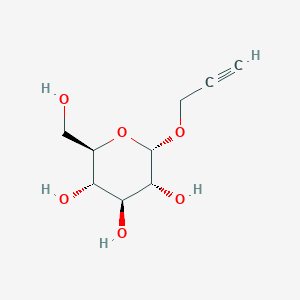

Propargyl a-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propargyl a-D-glucopyranoside is a useful research compound. Its molecular formula is C9H14O6 and its molecular weight is 218.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Propargyl α-D-glucopyranoside serves as a crucial building block in the synthesis of various glycosylated compounds. Its propargyl group facilitates participation in 1,3-dipolar cycloaddition reactions , which are essential for constructing complex molecular architectures.

Key Reactions

- Cycloaddition Reactions : The propargyl group acts as a dipolarophile in reactions with azides to form triazole derivatives. This method is widely used to synthesize glycoconjugates , which are vital for studying biological processes and developing therapeutics .

- Quinoline-Based Glycoconjugates : A one-pot three-component reaction involving propargyl α-D-glucopyranoside, aldehydes, and anilines has been reported to yield quinoline-based glycoconjugates, demonstrating its utility in creating biologically relevant compounds .

Glycosylation Reactions

Propargyl α-D-glucopyranoside can be utilized as a glycosyl donor in glycosylation reactions, leading to the formation of various glycosides. These glycosides are important for modifying the properties of biomolecules.

Case Study: Synthesis of Sugar-Modified Cellulose Derivatives

A study demonstrated the reaction between propargyl α-D-glucopyranoside and azido-6-deoxy cellulose to produce modified cellulose derivatives. These derivatives were characterized using FTIR and NMR spectroscopy, highlighting the potential of propargyl α-D-glucopyranoside in creating functionalized polysaccharides .

Inhibition of Enzymes

Propargyl α-D-glucopyranoside has been investigated for its potential as an inhibitor of α-glucosidase , an enzyme involved in carbohydrate metabolism. Inhibiting this enzyme can help manage postprandial blood glucose levels, making it a target for diabetes treatment.

Inhibitory Activity

Research has shown that derivatives synthesized from propargyl α-D-glucopyranoside exhibit significant inhibitory activity against α-glucosidase. For instance, newly synthesized triazole derivatives demonstrated lower IC50 values compared to standard inhibitors like acarbose, indicating their potential as therapeutic agents for type 2 diabetes management .

Development of Functional Foods

The ability of propargyl α-D-glucopyranoside to inhibit α-glucosidase suggests its application in developing functional foods aimed at controlling blood sugar levels. The incorporation of such compounds into dietary products could provide health benefits for individuals with metabolic disorders.

Data Tables

Análisis De Reacciones Químicas

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Propargyl α-D-glucopyranoside serves as an alkyne component in CuAAC reactions to synthesize triazole-linked glycoconjugates. Key applications include:

Reaction with Azide-Functionalized Cellulose

-

Reaction Scheme :

Propargyl α-D-glucopyranoside reacts with 6-azido-6-deoxy cellulose under CuSO₄/Na-ascorbate catalysis in DMSO to form 6-deoxy-6-(4-methyl-D-glucopyranose-1-N-[1,2,3-triazole]) cellulose (Figure 1) . -

Key Findings :

-

Degree of Substitution (DS) : DS values ranged from 0.32 to 0.96 , depending on steric hindrance and reaction conditions (Table 1).

-

Characterization :

-

Table 1: CuAAC Reactions of Propargyl α-D-Glucopyranoside with Azide Substrates

| Substrate | DS<sub>Sugar</sub> | Solubility Post-Reaction | Key Observations |

|---|---|---|---|

| 6-Azido-6-deoxy cellulose | 0.96 | DMSO-soluble | Residual azide detected |

| 5-Azido-5-deoxy-xylofuranose | 0.42 | Water-soluble | Steric hindrance limited DS |

| Methyl 6-azido-glucopyranoside | 0.40 | Aqueous NaOH-soluble | 50% alkyne conversion |

Steric and Electronic Effects on Reactivity

-

Steric Hindrance : Bulky substituents (e.g., benzyl groups) on azide partners reduce DS values (e.g., DS = 0.32 for tri-O-benzyl derivatives) .

-

Solubility Trends : Hydrophilic sugar moieties enhance water solubility (e.g., sample 3e in Table 1), while hydrophobic groups retain DMSO solubility .

Structural Characterization Techniques

Propiedades

Fórmula molecular |

C9H14O6 |

|---|---|

Peso molecular |

218.2 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5-,6-,7+,8-,9+/m1/s1 |

Clave InChI |

DSKUDOWHGLWCBQ-ZEBDFXRSSA-N |

SMILES isomérico |

C#CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canónico |

C#CCOC1C(C(C(C(O1)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.